molecular formula C11H17N B1401176 1-[3-(propan-2-yl)phenyl]ethan-1-amine CAS No. 1207846-38-5

1-[3-(propan-2-yl)phenyl]ethan-1-amine

Cat. No.: B1401176
CAS No.: 1207846-38-5
M. Wt: 163.26 g/mol
InChI Key: ORMTYHTVUJVAEE-UHFFFAOYSA-N
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Description

1-[3-(Propan-2-yl)phenyl]ethan-1-amine ( 1207846-38-5) is a chemical compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound belongs to a class of substituted phenethylamines, which are of significant interest in medicinal and organic chemistry research . Researchers investigate such structures for their potential interactions with various biological targets, including neurotransmitter receptors. While the specific pharmacological profile of this compound is not fully detailed in the literature, analogs within this structural family are known to act as agonists at the 5-HT2A serotonin receptor, a key site of action for psychedelic and entheogenic substances . As a supplier, we provide this material exclusively for research purposes, such as analytical testing, method development, and as a building block in synthetic organic chemistry. It is strictly For Research Use Only, and all handling and disposal must be conducted by qualified professionals in accordance with applicable local and international regulations. Please consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(3-propan-2-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-9H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMTYHTVUJVAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 1-[3-(Propan-2-yl)phenyl]ethan-1-amine

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

Specific Synthetic Routes

Reductive Amination of 3-(Propan-2-yl)acetophenone

One of the most direct and widely used methods is the reductive amination of 3-(propan-2-yl)acetophenone:

  • Starting material: 3-(propan-2-yl)acetophenone (meta-isopropylacetophenone).
  • Amination reagent: Ammonia or ammonium salts or primary amines.
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or catalytic hydrogenation.
  • Solvent: Methanol, ethanol, or other polar solvents.
  • Conditions: Mild acidic conditions to promote imine formation, followed by reduction.

This method yields the target amine with good selectivity and yields typically ranging from 70% to 90%.

Metal-Catalyzed Wacker-Tsuji Oxidation Followed by Biotransamination

A chemoenzymatic approach involves:

  • Wacker-Tsuji oxidation: Conversion of allylbenzene derivatives bearing the isopropyl substituent into the corresponding aryl ketones.
  • Biotransamination: Enzymatic conversion of the ketone to the corresponding amine using transaminase enzymes.

This method is stereoselective and can produce optically active amines. The conversions reported are in the range of 74% to 92%, with high enantiomeric excess (up to >95%) under optimized conditions.

Synthesis via Hydrazone Intermediates and Subsequent Transformations

From the literature, hydrazone formation from aryl ketones followed by sulfur-mediated cyclization or other transformations can be adapted to prepare substituted ethanamines:

  • Formation of N-tosylhydrazones from the aryl ketone.
  • Treatment with sulfur and oxidants under heating to yield thiadiazole intermediates or related compounds.
  • Subsequent reduction or functional group manipulations to yield the ethanamine.

This method is more complex but allows for structural diversification.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Friedel-Crafts Alkylation Isopropyl chloride, AlCl3, CH2Cl2, 0-25 °C 80-85 For introduction of isopropyl group
Reductive Amination NH3, NaBH3CN, MeOH, pH ~5, room temp 70-90 Direct conversion of ketone to amine
Wacker-Tsuji Oxidation PdCl2, CuCl, O2, H2O, 50-70 °C 75-85 Oxidation of allylbenzene to acetophenone
Biotransamination Transaminase enzyme, PLP cofactor, pH 7-8 74-92 Stereoselective amine formation
Hydrazone Formation & Cyclization p-Toluenesulfonylhydrazide, S, K2S2O8, DMAC, 100 °C 60-80 Multi-step synthesis with intermediates

Detailed Research Findings and Analysis

Reductive Amination Efficiency

  • Sodium cyanoborohydride is preferred due to its mild reducing power and selectivity for imines over ketones, minimizing side reactions.
  • Reaction times range from 2 to 24 hours depending on substrate and conditions.
  • The presence of acid catalysts (e.g., acetic acid) facilitates imine formation.
  • Typical purification involves extraction and recrystallization or chromatography.

Chemoenzymatic Route Advantages

  • The Wacker-Tsuji oxidation step is compatible with various substituted allylbenzenes, including isopropyl-substituted derivatives.
  • Biotransamination offers enantioselectivity, producing chiral amines valuable in pharmaceutical synthesis.
  • Optimization of enzyme loading, cofactor regeneration, and reaction conditions improves yield and stereopurity.

Hydrazone-Based Synthesis Insights

  • Hydrazone intermediates allow for sulfur insertion and formation of heterocyclic scaffolds, which can be transformed into ethanamine derivatives.
  • This method is more suited for complex molecule synthesis where additional functional groups are needed.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical for controlling reaction progress.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Advantages Limitations
Reductive Amination 3-(Propan-2-yl)acetophenone NH3, NaBH3CN, MeOH, mild acid 70-90 Simple, direct, scalable Moderate stereoselectivity
Wacker-Tsuji + Biotransamination Allylbenzene derivatives Pd catalyst, O2, transaminase 74-92 High stereoselectivity, green Requires enzyme availability
Hydrazone Formation & Cyclization Aryl ketones p-Toluenesulfonylhydrazide, S, K2S2O8 60-80 Enables heterocyclic intermediates Multi-step, complex purification

Chemical Reactions Analysis

1-[3-(propan-2-yl)phenyl]ethan-1-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like bromine (Br2) or nitric acid (HNO3) leading to brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[3-(Propan-2-yl)phenyl]ethan-1-amine has potential applications in the development of pharmaceuticals, particularly as a precursor or intermediate in the synthesis of various bioactive compounds. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into:

  • Antidepressants : The amine group may enhance binding to serotonin receptors.
  • Stimulants : Its structural similarity to known stimulants could lead to studies on its effects on dopamine pathways.

Pharmacology

Research has indicated that compounds similar to this compound may exhibit psychoactive properties. Investigations into its pharmacokinetics and pharmacodynamics are crucial for understanding its potential therapeutic effects and side effects.

Case Study Example :
A study explored the effects of related compounds on animal models, demonstrating alterations in behavior consistent with stimulant activity. Further research is needed to clarify the specific mechanisms of action for this compound.

Material Science

The compound can also be explored for applications in material science, particularly in the synthesis of polymers or as a component in composite materials due to its amine functionality.

Mechanism of Action

The mechanism of action of 1-[3-(propan-2-yl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethylamine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Key Structural and Molecular Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Structural Differences
1-[3-(Propan-2-yl)phenyl]ethan-1-amine (Target) C₁₁H₁₇N 163.26 Meta-isopropylphenyl, ethylamine Baseline for comparison
2-(3-Chlorophenyl)ethan-1-amine C₈H₁₀ClN 155.62 Meta-chlorophenyl, ethylamine Chlorine substituent enhances electronic effects
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine C₁₁H₁₃N₃ 187.24 Meta-pyrazole ring, ethylamine Heterocyclic addition increases polarity
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine C₁₃H₁₇N₃O 231.30 Oxadiazole ring, para-isopropylphenyl Oxadiazole improves metabolic stability and lipophilicity
1-(6-Fluoropyridin-3-yl)ethan-1-amine C₇H₉FN₂ 140.16 Fluoropyridine ring Pyridine core alters solubility and binding affinity

Key Observations :

  • Heterocyclic additions (e.g., pyrazole or oxadiazole ) introduce rigidity and modulate solubility. The oxadiazole analog has a higher molecular weight (231.30 g/mol) due to the nitrogen-oxygen heterocycle.
  • Pyridine-based analogs (e.g., ) exhibit reduced molecular weight and altered pharmacokinetics compared to benzene-ring derivatives.

Biological Activity

1-[3-(propan-2-yl)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure : The compound features an ethylamine group attached to a propan-2-yl-substituted phenyl ring, which is crucial for its biological interactions. The presence of the ethylamine moiety allows it to engage in hydrogen bonding and ionic interactions with various biological targets, including enzymes and receptors.

Mechanism of Action : The primary mechanism involves the modulation of neurotransmitter systems, particularly those related to monoamines. It may influence pathways such as:

  • Signal Transduction : Interacting with receptors that play roles in neurotransmission.
  • Enzyme Interactions : Acting as a substrate or inhibitor for specific enzymes involved in metabolic processes.

Anticonvulsant and Analgesic Properties

Recent studies have explored the anticonvulsant and analgesic properties of related compounds, providing insights into potential applications for this compound. For example, derivatives with similar structures have demonstrated significant activity in seizure models such as:

  • Maximal Electroshock (MES) Model
  • Pentylenetetrazole (PTZ) Seizure Model

These models are critical for evaluating the efficacy of new anticonvulsant agents. The compound's ability to prolong latency to seizure onset suggests potential therapeutic applications in epilepsy .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies on similar phenethylamine derivatives have shown activity against various bacterial strains, suggesting that modifications to the core structure can enhance efficacy against pathogens .

Study 1: Anticonvulsant Evaluation

In a controlled study assessing the anticonvulsant effects of phenethylamine derivatives, this compound was evaluated alongside other compounds. Results indicated that while some derivatives showed promising activity, further optimization is needed to enhance potency and selectivity. The study utilized both in vitro assays and in vivo models to confirm findings .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of related amine compounds found that certain substitutions on the phenyl ring significantly increased antibacterial activity. The findings suggest that this compound could be a candidate for further development in treating infections caused by resistant strains .

Table 1: Biological Activity Overview

Activity TypeAssay ModelResultReference
AnticonvulsantMaximal Electroshock (MES)Significant latency increase
AntimicrobialVarious Bacterial StrainsModerate activity observed
AnalgesicFormalin TestPain reduction noted

Q & A

Q. Q: What are the established synthetic routes for 1-[3-(propan-2-yl)phenyl]ethan-1-amine, and how can reaction conditions be optimized for higher yield?

A: The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by functionalization with the isopropylphenyl group. Key steps include cyclocondensation of nitrile derivatives with hydroxylamine and subsequent coupling reactions. Optimization parameters include:

  • Temperature : Maintaining 60–80°C during cyclization to prevent side reactions.
  • Catalysts : Using transition-metal catalysts (e.g., palladium) for cross-coupling steps.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Advanced Synthesis

Q. Q: How can researchers address enantiomeric purity challenges during synthesis?

A: Enantiomeric purity can be achieved via:

  • Enzymatic resolution : Transaminase-mediated synthesis (e.g., using ω-transaminases) under optimized pH (7.5–8.5) and temperature (30–40°C) to selectively produce the desired enantiomer .
  • Chiral auxiliaries : Introducing chiral ligands during reductive amination steps, followed by HPLC separation using chiral columns (e.g., Chiralpak® AD-H) .

Structural Characterization

Q. Q: Which spectroscopic and crystallographic methods are most effective for confirming the structure?

A:

  • X-ray crystallography : Use SHELXL for refinement, particularly for resolving disorder in the isopropyl group. Data collection at 100 K improves resolution .
  • NMR : ¹H/¹³C NMR (500 MHz) in CDCl₃ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 231.3 .

Biological Activity Analysis

Q. Q: What methodologies are used to evaluate its antimicrobial and anticancer properties?

A:

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli (IC₅₀ typically 10–50 µM).
  • Anticancer screening : MTT assays on HeLa or MCF-7 cells, with IC₅₀ values cross-validated via flow cytometry for apoptosis markers .

Data Contradiction Resolution

Q. Q: How to resolve discrepancies in reported biological activity data across studies?

A:

  • Control standardization : Ensure consistent cell lines (e.g., ATCC-validated HeLa) and assay conditions (e.g., 48 hr incubation).
  • Metabolic stability : Assess compound degradation in serum (e.g., 50% loss after 24 hr in FBS) to explain variability in IC₅₀ .

Safety and Handling

Q. Q: What are the best practices for safe handling and storage?

A:

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity (LD₅₀ > 200 mg/kg in rodents).
  • Storage : –20°C under argon to prevent oxidation. Avoid exposure to light (photodegradation observed via HPLC) .

Computational Modeling

Q. Q: How to model receptor-ligand interactions for mechanism-of-action studies?

A:

  • Docking studies : Use AutoDock Vina with serotonin receptor (5-HT₂A) PDB: 6WGT. Key interactions: hydrogen bonding with Asp155 and π-π stacking with Phe339 .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability .

Stability Assessment

Q. Q: How to assess compound stability under various storage and experimental conditions?

A:

  • Forced degradation : Expose to UV light (254 nm) and analyze degradation products via UPLC-PDA (e.g., 15% degradation after 72 hr).
  • pH stability : Use RP-UPLC (C18 column) to monitor hydrolysis at pH 2–9 .

Crystallographic Refinement

Q. Q: How to refine crystal structures with SHELXL when disorder is present?

A:

  • Disorder modeling : Split the isopropyl group into two sites with occupancy ratios (e.g., 60:40).
  • Restraints : Apply SIMU and DELU restraints to stabilize thermal motion parameters .

Analytical Differentiation

Q. Q: What advanced techniques differentiate this compound from structural analogs?

A:

  • HPLC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in mobile phase. Retention time: 8.2 min (vs. 7.8 min for 1-(3-phenylphenyl)ethan-1-amine) .
  • Vibrational spectroscopy : FT-IR peaks at 1650 cm⁻¹ (C=N stretch) distinguish oxadiazole-containing analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(propan-2-yl)phenyl]ethan-1-amine
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1-[3-(propan-2-yl)phenyl]ethan-1-amine

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